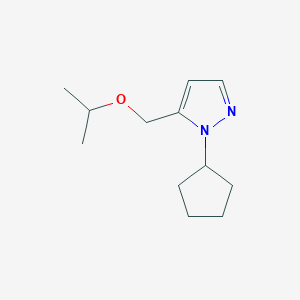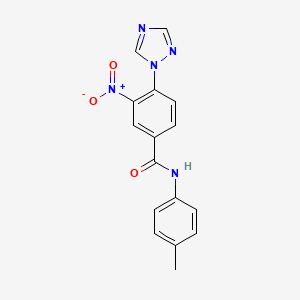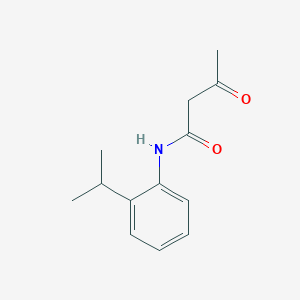![molecular formula C16H17N3O3S B2828112 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde CAS No. 866040-49-5](/img/structure/B2828112.png)
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde (2-BTPTC) is a chemical compound belonging to the class of heterocyclic compounds. It is a derivative of thiazole and has been studied for its potential use in a variety of scientific applications. The synthesis of 2-BTPTC and its potential applications are discussed in
Applications De Recherche Scientifique
Antimicrobial Applications Compounds structurally related to 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-thiazole-5-carbaldehyde have been explored for their antimicrobial potential. For instance, derivatives of piperazine-based 2-benzothiazolylimino-4-thiazolidinones have shown promising in vitro activities against bacteria and fungi, indicating their potential as antimicrobial agents with MIC observed in the range of 4-8 µg/mL (Patel & Park, 2015). Additionally, other studies have synthesized hybrid molecules containing penicillanic or cephalosporanic acid moieties, investigating their biological activities including antimicrobial effects, highlighting the versatility of piperazine and thiazole derivatives in combating microbial infections (Başoğlu et al., 2013).
Synthetic Methodologies Research has focused on developing efficient synthetic routes for piperazine and thiazole derivatives. Microwave-assisted synthesis techniques have been employed to create various compounds with potential biological activities, demonstrating the compound's role in streamlining the production of pharmacologically relevant molecules (Başoğlu et al., 2013). Another study elaborates on the catalytic N-formylation for synthesizing antimicrobial agents, showcasing the chemical versatility and the potential for creating diverse therapeutic agents (Patel & Park, 2015).
Pharmacological Potentials While explicitly avoiding drug use and dosage details, it's important to note that related structures have been investigated for their pharmacological potentials beyond antimicrobial activities. These include explorations into anticancer properties and receptor binding assays, suggesting a broader therapeutic applicability of compounds with similar chemical backbones (Horishny et al., 2021). The synthesis of s-Triazine-Based Thiazolidinones as antimicrobial agents also underscores the compound's role in developing new treatments against resistant strains of bacteria and fungi (Patel et al., 2012).
Propriétés
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1,3-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-10-13-8-17-16(23-13)19-5-3-18(4-6-19)9-12-1-2-14-15(7-12)22-11-21-14/h1-2,7-8,10H,3-6,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTKNIQUJCMYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C(S4)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2828030.png)
![5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828033.png)

![Tert-butyl 4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2828036.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2828038.png)

![(E)-N-[2-(Azepan-1-yl)ethyl]-N-cyclobutyl-4-(dimethylamino)but-2-enamide](/img/structure/B2828041.png)

![ethyl 4-({(E)-[2-(4-chlorophenoxy)phenyl]methylidene}amino)benzenecarboxylate](/img/structure/B2828045.png)



![2-[4-(aminomethyl)-2-methoxyphenoxy]-N-ethylacetamide](/img/structure/B2828051.png)